molecular formula C8H6N4O2 B047194 2-Amino-6-nitroquinoxaline CAS No. 115726-26-6

2-Amino-6-nitroquinoxaline

Cat. No. B047194
M. Wt: 190.16 g/mol
InChI Key: QEPYYXCOFZEGNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • One-Pot Synthesis: A practical one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds was discovered, utilizing diboronic acid with water as both solvent and hydrogen donor (Liu et al., 2017).
  • Mild Synthesis Approach: 6-Amino-5-bromoquinoxaline was synthesized from 4-nitrobenzene-1,2-diamine, undergoing processes like cyclization, hydrogenation, and bromination (Dong-liang, 2009).
  • Reductive Conjugate Addition Nitro-Mannich Route: This method allows for the stereoselective synthesis of 1,2,3,4-tetrahydroquinoxalines with excellent diastereoselectivity (Anderson et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Amino-6-nitroquinoxaline is characterized by a quinoxaline core with amino and nitro groups at specific positions, contributing to its unique chemical properties and reactivity.

Chemical Reactions and Properties

  • Reactivity with Potassium Cyanide: 2, 3-Disubstituted 6-nitroquinoxalines reacted with potassium cyanide in alcoholic solutions form various substituted compounds, demonstrating the compound's reactivity and versatility in chemical transformations (Takahashi & Otomasu, 1970).
  • Selective Reduction Processes: Supported gold nanoparticle-catalyzed selective reduction of aromatic, multifunctional nitro precursors, including 2-Amino-6-nitroquinoxaline, into amines and synthesis of complex molecules like 3,4-dihydroquinoxalin-2-ones was reported (Iordanidou et al., 2022).

Scientific Research Applications

  • Fluorescent Substrate for Detecting Hypoxia in Tumors : Rajapakse et al. (2013) found that the selective conversion of 6-nitroquinoline to 6-aminoquinoline under hypoxic conditions could enable its use as a fluorescent substrate for detecting and profiling one-electron reductases in cell culture and biopsy samples, as well as for detecting hypoxia in tumor models (Rajapakse et al., 2013).

  • Synthesis of Tetrahydroquinoxalines : Liu et al. (2017) demonstrated a one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds, highlighting its utility in organic chemistry (Liu et al., 2017).

  • Neuroscience Research : Neuman et al. (1988) showed that 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a compound closely related to 2-Amino-6-nitroquinoxaline, effectively blocks excitatory synaptic transmission in the hippocampus. This makes it a useful antagonist for studying excitatory amino acid-mediated synaptic transmission (Neuman et al., 1988).

  • Use in Textile Industry : Rangnekar and Tagdiwala (1986) found that 6-acetamido-2-substituted quinoxaline derivatives show potential as fluorescent whiteners for polyester fibers, offering a brighter appearance to textiles (Rangnekar & Tagdiwala, 1986).

  • Synthesis of Anti-cancer Agents : Lee et al. (2013) reported that microwave-assisted Sonogashira coupling can effectively synthesize 2,3-disubstituted 6-aminoquinoxaline derivatives with regioselective substitutions, offering potential as anti-cancer agents (Lee et al., 2013).

  • AMPA Receptor Antagonistic Activity : Takano et al. (2005) designed novel 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups showing good AMPA receptor antagonistic activity and neuroprotective efficacy (Takano et al., 2005).

  • Antibacterial Properties : Taiwo et al. (2021) synthesized 3-methylquinoxaline-2-hydrazone derivatives demonstrating promising antibacterial properties, which could aid in formulating antibacterial compounds against antibiotic-resistant pathogens (Taiwo et al., 2021).

Future Directions

Quinoxaline, the core structure of 2-Amino-6-nitroquinoxaline, has become a subject of extensive research due to its wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

6-nitroquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPYYXCOFZEGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376430
Record name 2-AMINO-6-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-nitroquinoxaline

CAS RN

115726-26-6
Record name 2-AMINO-6-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H van der Plas - Adv. Heterocycl. Chem, 2004 - books.google.com
… oxidative amination gives SNH substitution at C-5 and amino dehalogenation at C-2, leading to a mixture of 5-amino2-R-6-nitroquinoxaline (R¼Br, Cl) and 2-amino-6-nitroquinoxaline (…
Number of citations: 45 books.google.com
M Woźniak, A Barański, K Nowak… - Liebigs Annalen der …, 1992 - Wiley Online Library
… second fraction was eluted with a mixture of methanol/chloroform (1 : 3), the eluent was evaporated and the residue was crystallized from benzene to give 2-amino-6-nitroquinoxaline (…

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